Molecular Volume and Lipophilicity Shift Relative to Moclobemide
The target compound (MW 374.9 g/mol ) possesses a substantially larger molecular volume and higher calculated lipophilicity (CLogP ≈ 3.1 ) than the first-generation analog moclobemide (MW 268.7 g/mol, CLogP ≈ 1.5 [1]). This increase of approximately 106 Da in molecular weight and 1.6 log units in CLogP is driven by the 4-methoxyphenyl substituent on the morpholinoethyl α-carbon .
| Evidence Dimension | Molecular weight and calculated lipophilicity (CLogP) |
|---|---|
| Target Compound Data | MW = 374.9 g/mol; CLogP ≈ 3.1 |
| Comparator Or Baseline | Moclobemide: MW = 268.7 g/mol; CLogP ≈ 1.5 |
| Quantified Difference | ΔMW ≈ +106 g/mol; ΔCLogP ≈ +1.6 log units |
| Conditions | Calculated properties based on chemical structure; CLogP values estimated using standard algorithms. |
Why This Matters
Higher molecular weight and lipophilicity can significantly impact membrane permeability, protein binding, and off-target promiscuity, making the target compound a distinct chemical probe from moclobemide for receptor binding studies.
- [1] DrugBank. Moclobemide. DB01171. https://go.drugbank.com/drugs/DB01171 (accessed 2026-05-08). View Source
